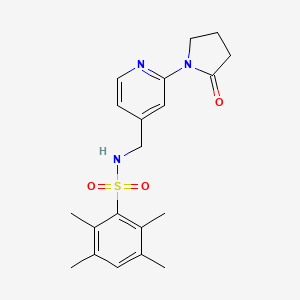

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-13-10-14(2)16(4)20(15(13)3)27(25,26)22-12-17-7-8-21-18(11-17)23-9-5-6-19(23)24/h7-8,10-11,22H,5-6,9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUBMRFAZLFYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:

Formation of the pyrrolidinyl-pyridinyl moiety: This step involves the reaction of pyridine with a suitable reagent to introduce the pyrrolidinyl group.

Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

Substitution with tetramethyl groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Physicochemical Properties

- Lipophilicity: The tetramethylbenzene core increases logP compared to mono-methylated analogues (e.g., ), but the pyrrolidone moiety counterbalances this by introducing polarity.

- Solubility : The pyridinyl-pyrrolidine group likely improves aqueous solubility over purely aromatic derivatives (e.g., ), critical for oral bioavailability.

Research Findings and Gaps

- Crystallographic Data: No crystal structure of the target compound is reported, unlike chromenone derivatives refined using SHELX .

- Biological Assays: Limited data exist on the target compound’s efficacy. Comparative studies with pyridin-2-yl analogues (e.g., ) suggest structural tuning could optimize target engagement.

- Thermal Stability: Melting points for analogues range widely (e.g., 175–178°C for chromenone derivatives vs. ~150–160°C estimated for the target compound), reflecting substituent-dependent stability.

Biological Activity

2,3,5,6-Tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring and a pyridinylmethyl oxopyrrolidine moiety. The molecular formula is with a molecular weight of approximately 430.6 g/mol.

Sulfonamides generally exert their biological effects through several mechanisms:

- Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrase activity, which may influence acid-base balance and fluid secretion in various tissues .

- Cardiovascular Effects : Research indicates that certain benzenesulfonamides can affect perfusion pressure and coronary resistance, suggesting potential cardiovascular implications .

Cardiovascular Studies

Recent studies have explored the cardiovascular effects of related sulfonamide compounds. For instance:

- Perfusion Pressure : In isolated rat heart models, certain benzenesulfonamides demonstrated significant changes in perfusion pressure over time. The data indicated that specific derivatives could decrease coronary resistance and modify perfusion pressure in a dose-dependent manner .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease |

| Compound B | 0.001 | No significant effect |

| Compound C | 0.001 | Decrease |

Case Studies

- Cardiovascular Impact Study :

-

Antimicrobial Efficacy :

- In vitro studies have indicated that related compounds exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The exact mechanism often involves competitive inhibition of dihydropteroate synthase, crucial for folate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.